molecular formula C13H9NO4 B1181416 3-(4-Carboxyphenyl)picolinic acid CAS No. 199678-10-9

3-(4-Carboxyphenyl)picolinic acid

Cat. No.: B1181416
CAS No.: 199678-10-9
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Description

3-(4-Carboxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a carboxyphenyl group. This compound is of interest due to its potential applications in coordination chemistry and materials science. It serves as a versatile ligand in the formation of coordination polymers and metal-organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative. One common method is the hydrothermal self-assembly process, where the reactants are combined in an aqueous medium under elevated temperatures and pressures. This method allows for the formation of various coordination compounds by reacting the picolinic acid derivative with metal salts and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis and coordination chemistry are likely employed. Industrial-scale production would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Carboxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Carboxyphenyl)picolinic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It binds to metal ions through its carboxyl and pyridine groups, forming stable complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity, depending on the metal ion and the overall structure of the coordination compound .

Comparison with Similar Compounds

Uniqueness: 3-(4-Carboxyphenyl)picolinic acid is unique due to its specific substitution pattern, which influences its coordination behavior and the types of structures it can form. This uniqueness allows for the creation of coordination compounds with distinct topological features and properties .

Properties

IUPAC Name

3-(4-carboxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-5-3-8(4-6-9)10-2-1-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNRUKIXODCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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